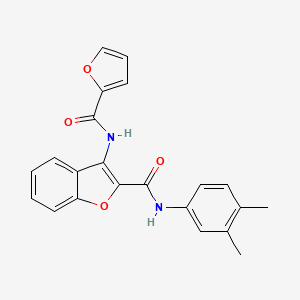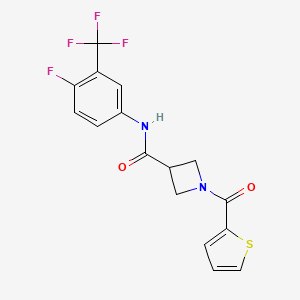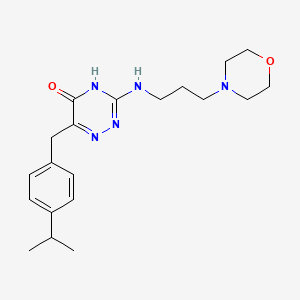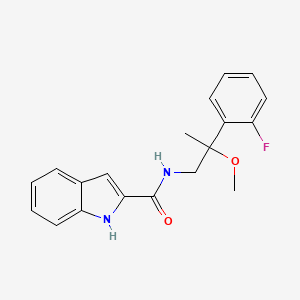
4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including structures analogous to "4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide," typically involves multi-step organic reactions, starting from basic aromatic compounds or acids. The synthesis process often employs acylation, amidation, and cyclization reactions, using specific catalysts and conditions to achieve the desired structural configuration. For example, substituted benzamides have been synthesized from acetic acids and benzoyl chlorides through a series of steps, revealing the complexity and versatility of synthetic routes available for benzamide derivatives (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including "4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide," emphasizes the significance of X-ray diffraction, NMR spectroscopy, and computational modeling techniques. These analytical methods provide detailed insights into the compound's geometric parameters, electronic distribution, and intermolecular interactions. For instance, studies employing X-ray crystallography and DFT calculations have elucidated the crystalline structure and electronic properties of related benzamide compounds, highlighting the importance of these techniques in understanding molecular architecture and stability (Demir et al., 2015).
Chemical Reactions and Properties
The chemical behavior of benzamide derivatives, including our compound of interest, is characterized by their reactivity towards nucleophilic substitution, hydrolysis, and oxidation-reduction reactions. These chemical properties are influenced by the electron-donating and withdrawing effects of substituents on the benzamide ring. Research into the photochemical reactions of related compounds has provided insights into the reactivity patterns and mechanisms underlying these processes (Tokumitsu & Hayashi, 1980).
科学的研究の応用
Anticancer Activity
A series of substituted benzamides, structurally related to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been designed and synthesized for their potential anticancer activity. These compounds demonstrated moderate to excellent anticancer effects against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed higher activity compared to the reference drug, etoposide, suggesting the significance of the 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide scaffold in anticancer drug design (Ravinaik et al., 2021).
Antiproliferative Agents
Novel quinuclidinone derivatives, similar in structure to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been synthesized and evaluated as potential antiproliferative agents. These compounds were prepared using a common intermediate and showed potent anticancer activity in cell viability assays, highlighting the therapeutic potential of this chemical class (Soni et al., 2015).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, has revealed substantial anti-acetylcholinesterase activity. These studies indicate that the presence of a bulky benzamide moiety significantly enhances activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Histone Deacetylase Inhibition
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, similar in functional groups to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, has been discovered as an orally active histone deacetylase inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity and suggesting its potential as an anticancer drug (Zhou et al., 2008).
Chemical Synthesis and Polymerization
Studies on the controlled radical polymerization of acrylamide containing L-phenylalanine moiety, a process relevant to the structural framework of 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been conducted. These investigations highlight the utility of such chemical structures in polymer science, particularly in the synthesis of homopolymers with controlled molecular weight and polydispersity, which could have various industrial and pharmaceutical applications (Mori et al., 2005).
特性
IUPAC Name |
4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-7-15(8-6-14)19(23)20-16-9-11-17(12-10-16)21-13-3-2-4-18(21)22/h5-12H,2-4,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMMIZOROJOBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)



![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
